molecular formula C11H10N2OS B1270956 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone CAS No. 57626-32-1

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

Cat. No. B1270956
CAS RN: 57626-32-1
M. Wt: 218.28 g/mol
InChI Key: CSNWEDRWWVJFHC-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone is a derivative of thiazole, a class of nitrogen and sulfur-containing compounds known for their significant biological activity and widespread use in pharmaceuticals. These derivatives, including the closely related compound 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have been shown to possess antimicrobial properties and can be incorporated into polymers to enhance these effects .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a three-component reaction involving 2-amino-1-phenylethanone hydrochloride, an aromatic aldehyde, and mercaptoacetic acid has been developed to efficiently produce thiazolidinones, which are structurally related to the compound of interest . Additionally, novel thiazole compounds have been synthesized and characterized using techniques such as UV, IR, NMR, and mass spectrometry, demonstrating the versatility of synthetic approaches for these types of molecules .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of a similar compound, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, was determined, providing insights into bond distances within the thiazole ring . Furthermore, DFT calculations have been used to optimize the geometry and investigate bonding features of related compounds, which can be compared to experimental data to validate the theoretical models .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive functional groups. The synthesis of thiazolidinones mentioned earlier is an example of the chemoselectivity of these compounds, where the nitrogen atom of 2-amino-1-phenylethanone reacts with an aromatic aldehyde to form a Schiff base, which then undergoes further reactions to produce the desired product . The reactivity of these compounds can also be influenced by substituents, as seen in the study of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, where substituent effects on bioactivity were explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their application in various fields. The antimicrobial activity of these compounds has been demonstrated when incorporated into polyurethane varnishes, and their physical and mechanical properties have been evaluated to ensure there are no drawbacks associated with their addition . Spectroscopic techniques have been employed to determine acidity constants of thiazole derivatives, which are important for understanding their behavior in biological systems . Additionally, the optical properties of thin films derived from related compounds have been investigated, showing potential for optoelectronic applications .

Scientific Research Applications

  • Anticancer Applications

    • Field: Medicinal Chemistry, Oncology
    • Summary: 2-aminothiazole derivatives have shown potential in anticancer drug discovery. They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
    • Results: Different 2-aminothiazole analogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
  • Antimicrobial Applications

    • Field: Medicinal Chemistry, Microbiology
    • Summary: 2-aminothiazole derivatives have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents .
    • Results: Some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Future Directions

The future directions of similar compounds involve the development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-9(7-15-11)6-10(14)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNWEDRWWVJFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364284
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone

CAS RN

57626-32-1
Record name 2-(2-amino-1,3-thiazol-4-yl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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